molecular formula C5H5NO7 B15234549 2-(Nitromethyl)-3-oxosuccinic acid

2-(Nitromethyl)-3-oxosuccinic acid

Cat. No.: B15234549
M. Wt: 191.10 g/mol
InChI Key: PFCRRSWIUSIJSW-UHFFFAOYSA-N
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Description

2-(Nitromethyl)-3-oxosuccinic acid is an organic compound that features both nitro and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethyl)-3-oxosuccinic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of succinic acid derivatives using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher efficiency and safety. Additionally, the use of alternative nitrating agents such as sodium nitrite or silver nitrate can be explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Nitromethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Nitromethyl)-3-oxosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nitromethyl)-3-oxosuccinic acid involves its interaction with molecular targets through its nitro and keto functional groups. The nitro group can participate in redox reactions, while the keto group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Nitromethyl)-3-oxosuccinic acid is unique due to the presence of both nitro and keto groups in a single molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications .

Properties

Molecular Formula

C5H5NO7

Molecular Weight

191.10 g/mol

IUPAC Name

2-(nitromethyl)-3-oxobutanedioic acid

InChI

InChI=1S/C5H5NO7/c7-3(5(10)11)2(4(8)9)1-6(12)13/h2H,1H2,(H,8,9)(H,10,11)

InChI Key

PFCRRSWIUSIJSW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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